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Kdm4-IN-4

Epigenetics KDM4A Reader Domain

Kdm4-IN-4 (CAS 2230475-63-3) is a first-in-class chemical probe targeting the KDM4A-Tudor reader domain, not the JmjC catalytic site. It uniquely blocks H3K4me3 binding (EC50 105 µM; Kd ~80 µM) without affecting demethylase activity, enabling deconvolution of KDM4A's scaffolding vs. catalytic roles in cancer. Unlike catalytic inhibitors (QC6352, JIB-04), this probe ablates reader function, making it essential for SAR benchmarking, protein-protein interaction mapping, and epigenetic drug discovery. Verify experimental design compatibility before procurement.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
Cat. No. B12399231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm4-IN-4
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCN(C)CC1C2CCC(C2)(C1O)C3=CC=CC=C3
InChIInChI=1S/C16H23NO/c1-17(2)11-14-12-8-9-16(10-12,15(14)18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14-,15-,16+/m0/s1
InChIKeyHGNFUCJMHJYHIN-QCEMKRCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm4-IN-4: A First-in-Class KDM4 Tudor Domain Inhibitor for Epigenetic Research Procurement


Kdm4-IN-4 (CAS# 2230475-63-3) is a small molecule inhibitor of the KDM4 family of histone lysine demethylases, which are key epigenetic regulators containing a Jumonji C (JmjC) domain . Unlike the vast majority of KDM4 inhibitors that target the catalytic JmjC domain to block demethylation of H3K9me3 and H3K36me3, Kdm4-IN-4 operates through a distinct mechanism. It is a chemical probe that specifically targets the KDM4A-Tudor domain, an epigenetic 'reader' module responsible for recognizing and binding methylated histone marks . This unique mode of action sets it apart from nearly all other KDM4 inhibitors in the research market.

Why Kdm4-IN-4 Cannot Be Interchanged with Catalytic KDM4 Inhibitors Like QC6352 or JIB-04


Kdm4-IN-4 is not a generic substitute for other KDM4 inhibitors and cannot be swapped with catalytic domain inhibitors such as QC6352 or JIB-04 without fundamentally altering the experimental hypothesis. KDM4 enzymes are multi-domain proteins that perform both catalytic ('eraser') and non-catalytic ('reader') functions [1]. Compounds like QC6352 are potent catalytic inhibitors (e.g., IC50 = 35 nM for KDM4C) that block histone demethylation, whereas Kdm4-IN-4 binds to the KDM4A-Tudor domain, a reader domain that recognizes methylated H3K4me3 . Using a catalytic inhibitor would ablate the enzyme's eraser function, while using Kdm4-IN-4 would block a specific protein-protein interaction mediated by the Tudor domain, leading to distinct and non-interchangeable downstream biological consequences.

Product-Specific Quantitative Evidence Guide for Kdm4-IN-4 Procurement


Kdm4-IN-4 vs. QC6352: Mechanistic Differentiation via Tudor vs. Catalytic Domain Targeting

Kdm4-IN-4 exhibits a unique mechanism of action by targeting the Tudor domain of KDM4A, as opposed to the catalytic JmjC domain targeted by comparators like QC6352. This is a qualitative, not quantitative, differentiation. Kdm4-IN-4 binds to the KDM4A-Tudor domain with an affinity (Kd) of ~80 µM [1]. In contrast, QC6352 is a potent inhibitor of the KDM4 catalytic domain, with IC50 values in the nanomolar range (e.g., 35 nM for KDM4C) . The critical differentiator is the biological domain targeted, enabling entirely distinct lines of investigation.

Epigenetics KDM4A Reader Domain

Kdm4-IN-4 Cellular Potency: H3K4Me3-Tudor Binding Inhibition (EC50 = 105 µM) as a Functional Readout

Kdm4-IN-4 demonstrates functional, on-target activity in a cellular context by inhibiting the binding of intracellular H3K4Me3 to the KDM4A-Tudor domain with an EC50 of 105 µM . This is a critical piece of evidence, as it confirms the compound's ability to engage its target and disrupt the relevant protein-protein interaction within a living cell, moving beyond simple in vitro binding data. Other Tudor-domain targeted inhibitors like UNC1215, which targets the MBT domains of L3MBTL3, operate in a similar potency range (e.g., Kd = 120 nM for 5L3MBT), validating the µM potency for this class of reader domain inhibitors as a meaningful starting point for chemical probe development [1].

Cell-based assay Protein-protein interaction H3K4Me3

Kdm4-IN-4 Binding Affinity for KDM4A-Tudor Domain (Kd ≈ 80 µM) Establishes Chemical Probe Baseline

Kdm4-IN-4 binds to the isolated KDM4A-Tudor domain with a modest affinity of approximately 80 µM . While this is substantially weaker than the nanomolar IC50 values reported for catalytic domain inhibitors like QC6352 (KDM4C IC50 = 35 nM) , it is important to interpret this data in the context of its mechanism. The Kd represents a starting point for a first-in-class chemical probe targeting this specific domain. Its value is in its unique target engagement, not its absolute potency relative to catalytic inhibitors, which serve a completely different research purpose.

Binding affinity Tudor domain KDM4A

Validated Research Applications and Procurement Scenarios for Kdm4-IN-4


Investigating Non-Catalytic Functions of KDM4A in Cancer Epigenetics

Kdm4-IN-4 is the appropriate tool for researchers specifically investigating the role of the KDM4A Tudor domain in cancer. This includes studies aiming to deconvolute the protein's reader function from its catalytic activity, a question directly supported by the compound's unique mechanism of action . Overexpression of KDM4A is linked to poor prognosis in various cancers, and Kdm4-IN-4 allows for the precise interrogation of its non-catalytic contributions to oncogenesis.

Functional Studies of KDM4A-Mediated Protein-Protein Interactions

This compound is uniquely suited for experiments designed to identify and characterize protein-protein interactions that depend on the KDM4A-Tudor domain and its recognition of methylated lysine marks like H3K4me3. The established cellular EC50 of 105 µM for disrupting this interaction provides a functional assay benchmark , enabling studies into KDM4A-containing protein complexes and signaling pathways regulated by Tudor domain engagement.

Benchmarking for Next-Generation KDM4 Tudor Domain Inhibitor Development

Kdm4-IN-4 serves as a crucial reference point and benchmark compound for medicinal chemistry and drug discovery programs focused on developing more potent and selective inhibitors of KDM4 reader domains. Its quantified binding affinity (Kd ≈ 80 µM) and cellular activity (EC50 = 105 µM) provide essential baseline data for structure-activity relationship (SAR) studies and the validation of new chemical matter targeting this domain .

Chemical Probe for Epigenetic Reader Domain Studies

As a first-in-class chemical probe for the KDM4A-Tudor domain, Kdm4-IN-4 is a valuable asset for chemical biology research. Its unique mode of action allows scientists to pharmacologically modulate an epigenetic reader function, complementing studies that use genetic knockdown or knockout approaches to understand the full spectrum of KDM4 enzyme biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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